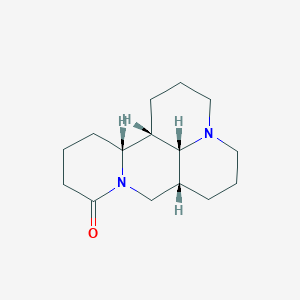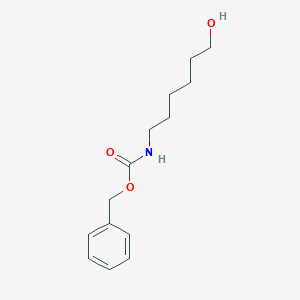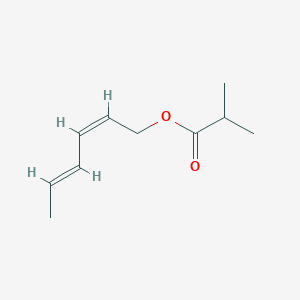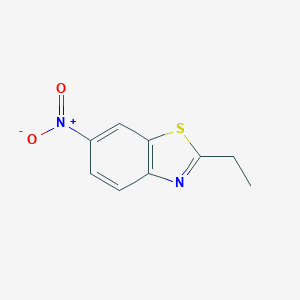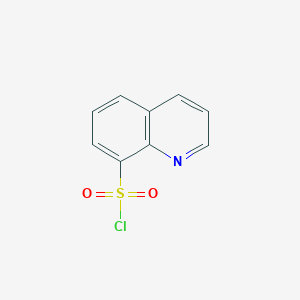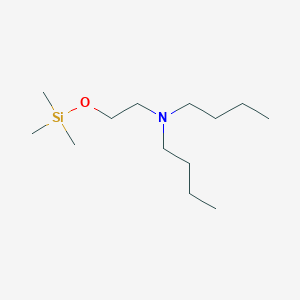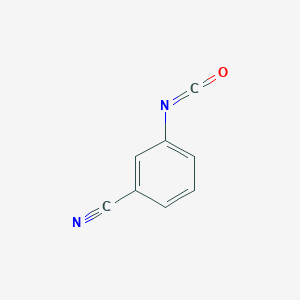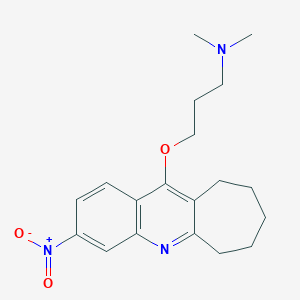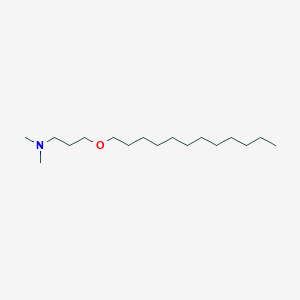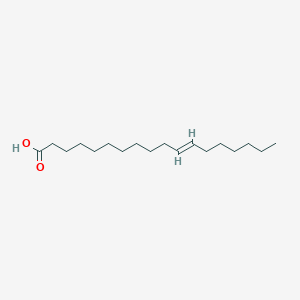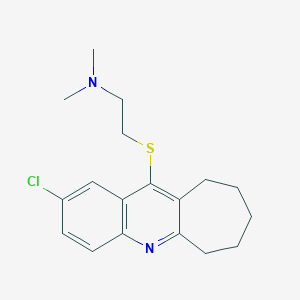
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has been studied extensively in scientific research. It is a heterocyclic compound that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, studies have shown that it interacts with various cellular targets, including dopamine receptors and DNA. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity and induces apoptosis in cancer cells. It has also been shown to have dopamine receptor agonist activity. In vivo studies have shown that this compound has potential as a photosensitizer for photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments include its potential as an anticancer agent and dopamine receptor agonist. The limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. These include further studies to understand its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved pharmacological properties. Additionally, studies can be conducted to investigate its potential as a photosensitizer for photodynamic therapy and its use in other fields of study, such as neuropharmacology.
Méthodes De Synthèse
The synthesis of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves a series of reactions that lead to the formation of the final product. The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide, which leads to the formation of 2-(2-aminothiophenyl)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydro-6H-cyclohepta[b]quinoline-6-thione, which leads to the formation of the final product.
Applications De Recherche Scientifique
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been studied extensively in scientific research. It has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a dopamine receptor agonist. In biochemistry, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
18833-68-6 |
|---|---|
Nom du produit |
6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Formule moléculaire |
C18H23ClN2S |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3 |
Clé InChI |
UAQGTCWZAVCRFX-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
SMILES canonique |
CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl |
Autres numéros CAS |
18833-68-6 |
Synonymes |
2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




